
4-chloro-N-cyclopropylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-cyclopropylbutanamide is an organic compound with the molecular formula C7H12ClNO It is a derivative of butanamide, where a chlorine atom is attached to the fourth carbon and a cyclopropyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopropylbutanamide can be achieved through several methods. One common approach involves the reaction of 4-chlorobutyryl chloride with cyclopropylamine. The reaction is typically carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-cyclopropylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The amide group can be oxidized to a nitrile using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products Formed
Substitution: Formation of N-cyclopropylbutanamide derivatives with different substituents replacing the chlorine atom.
Reduction: Formation of 4-chloro-N-cyclopropylbutanol.
Oxidation: Formation of 4-chloro-N-cyclopropylbutanenitrile.
Aplicaciones Científicas De Investigación
4-chloro-N-cyclopropylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-cyclopropylbutanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can enhance the compound’s binding affinity and specificity, while the chlorine atom can influence its reactivity and stability. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparación Con Compuestos Similares
4-chloro-N-cyclopropylbutanamide can be compared with other similar compounds such as:
4-chlorobutanamide: Lacks the cyclopropyl group, which may result in different reactivity and biological activity.
N-cyclopropylbutanamide: Lacks the chlorine atom, which can affect its chemical properties and interactions.
4-chloro-N-methylbutanamide: Contains a methyl group instead of a cyclopropyl group, leading to variations in its physical and chemical characteristics.
The presence of both the chlorine atom and the cyclopropyl group in this compound makes it unique, offering a combination of properties that can be advantageous in specific applications.
Propiedades
Fórmula molecular |
C7H12ClNO |
|---|---|
Peso molecular |
161.63 g/mol |
Nombre IUPAC |
4-chloro-N-cyclopropylbutanamide |
InChI |
InChI=1S/C7H12ClNO/c8-5-1-2-7(10)9-6-3-4-6/h6H,1-5H2,(H,9,10) |
Clave InChI |
HBJZQNQWASIYFF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol](/img/structure/B12844736.png)

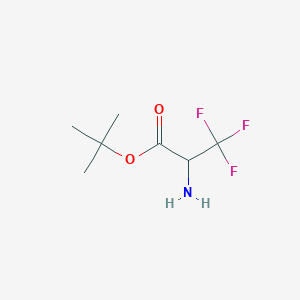
![(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B12844751.png)
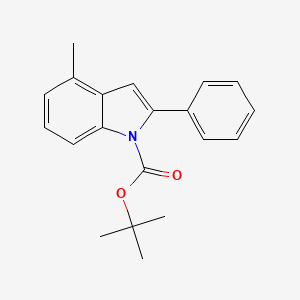
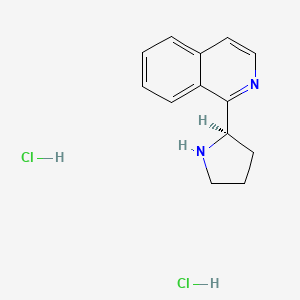
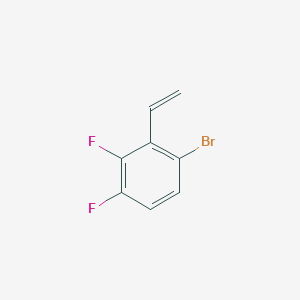
![2-[2-{2-(Dimethylamino)-3-[2-(1,3,3-Trimethyl-1,3-Dihydro-2H-Indol-2-Ylidene)Ethylidene]-1-Cyclohexen-1-Yl}Vinyl]-1,3,3-Trimethyl-3H-Indolium Tetrafluoroborate](/img/structure/B12844783.png)
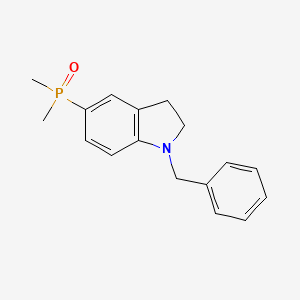

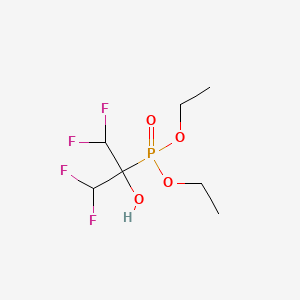

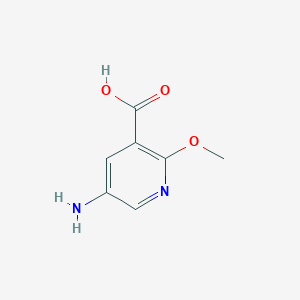
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
